REACTION_SMILES
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[C:27](=[O:28])([O-:29])[O-:30].[CH3:24][C:25]#[N:26].[F:33][c:34]1[cH:35][c:36]([CH2:37][Cl:38])[cH:39][cH:40][cH:41]1.[K+:31].[K+:32].[NH:1]1[CH2:2][CH2:3][CH:4]([CH2:7][CH2:8][C:9](=[O:10])[c:11]2[cH:12][c:13]3[c:18]4[c:19]([cH:20]2)[CH2:21][CH2:22][N:17]4[C:16](=[O:23])[CH2:15][CH2:14]3)[CH2:5][CH2:6]1.[OH2:42]>>[N:1]1([CH2:37][c:36]2[cH:35][c:34]([F:33])[cH:41][cH:40][cH:39]2)[CH2:2][CH2:3][CH:4]([CH2:7][CH2:8][C:9](=[O:10])[c:11]2[cH:12][c:13]3[c:18]4[c:19]([cH:20]2)[CH2:21][CH2:22][N:17]4[C:16](=[O:23])[CH2:15][CH2:14]3)[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(CCl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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O=C(CCC1CCNCC1)c1cc2c3c(c1)CCN3C(=O)CC2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCC1CCNCC1)c1cc2c3c(c1)CCN3C(=O)CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(CCC1CCN(Cc2cccc(F)c2)CC1)c1cc2c3c(c1)CCN3C(=O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |